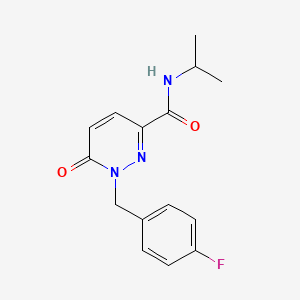![molecular formula C8H15N B2816416 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1502320-52-6](/img/structure/B2816416.png)
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine, commonly known as MEM, is a bicyclic amine that has gained significant attention in the scientific community due to its unique structure and potential applications. MEM is an important intermediate in the synthesis of various pharmaceuticals and is also used as a chiral auxiliary in asymmetric synthesis.
Aplicaciones Científicas De Investigación
Cellular Imaging and Photocytotoxicity
- Iron(III) complexes with various ligands have been investigated for their photocytotoxic properties and potential in cellular imaging. These compounds demonstrate significant activity under red light, suggesting applications in light-activated therapies and diagnostics (Basu et al., 2014).
Synthesis of Novel Organic Compounds
- The synthesis and characterization of novel Schiff bases from 3-aminomethyl pyridine and their evaluation as anticonvulsant agents showcase the potential of such compounds in pharmaceutical applications (Pandey & Srivastava, 2011).
Anticancer Activity
- New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases have been developed, showing promising results in anticancer activity studies. These findings open up new avenues for the design of metal-based drugs in cancer therapy (Mbugua et al., 2020).
Ring-Opening Polymerisation
- Research into the synthesis and characterization of zinc(II) complexes for ring-opening polymerisation of rac-lactide indicates the utility of such compounds in polymer science, particularly in generating polylactides with specific stereochemical properties (Kwon et al., 2015).
Propiedades
IUPAC Name |
(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOZGYIBANZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


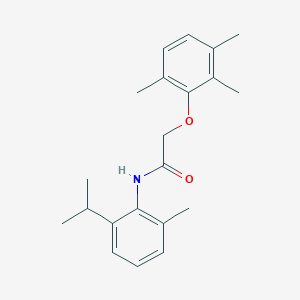

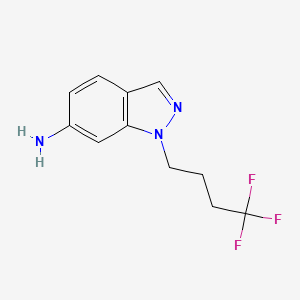

![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
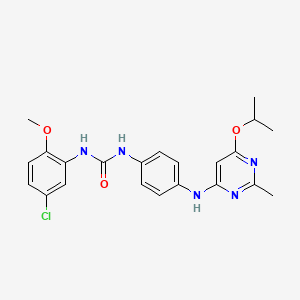

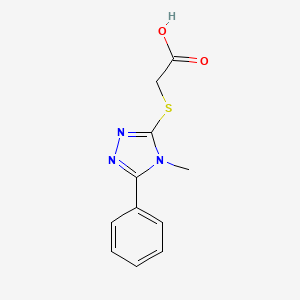
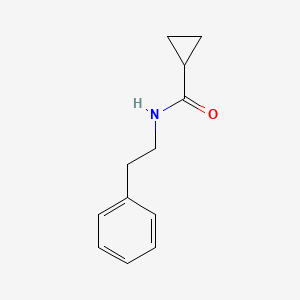

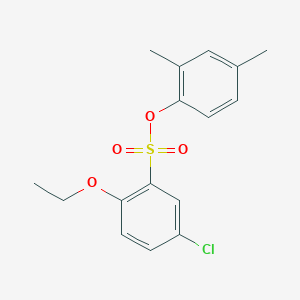
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
